1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the CAS Number: 443915-54-6 . It has a molecular weight of 275.35 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 .It is stored at room temperature . The molecular formula is C15H21N3O2 .
Scientific Research Applications
Novel Compounds and Their Antibacterial Efficacies
Research by Mekky and Sanad (2020) introduced novel compounds with a piperazine moiety demonstrating significant antibacterial and cytotoxic activities. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed promising results against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were more effective than Ciprofloxacin, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).
Potential Use in Positron Emission Tomography
Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for their use in positron emission tomography (PET) as radiotracers. The study aimed at reducing the lipophilicity of these compounds for better therapeutic and diagnostic applications, indicating the versatility of piperazine derivatives in medical imaging (Abate et al., 2011).
Antitubercular and Antileishmanial Properties
Thompson et al. (2016) focused on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for their potential as antitubercular and antileishmanial agents. The study underlines the critical structural features for enhancing solubility and safety without compromising activity against visceral leishmaniasis, showcasing the broader implications of nitrophenyl piperazine derivatives in developing treatments for neglected tropical diseases (Thompson et al., 2016).
Macrocyclic Chemistry for Biomedical Applications
McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, incorporating 4-nitrobenzyl-substituted macrocyclic tetraamines for use as chelating agents. This research opens pathways for the development of diagnostic and therapeutic agents, emphasizing the role of piperazine derivatives in creating complex molecules for biomedical use (McMurry et al., 1992).
Drug Development and Metabolic Interactions
The study by Motta et al. (2011) on Casopitant highlights the metabolic interactions involving Cytochrome P450 3A4, demonstrating the complexity of drug-drug interactions for compounds containing piperazine structures. This research is vital for understanding the pharmacokinetics and optimizing the safety profiles of new drugs (Motta et al., 2011).
properties
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLMOSHJDBMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.